N-(1,2-benzoxazol-3-yl)-4-butylcyclohexane-1-carboxamide
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Overview
Description
N-(1,2-benzoxazol-3-yl)-4-butylcyclohexane-1-carboxamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This particular compound has a unique structure that combines a benzoxazole ring with a butylcyclohexane carboxamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-benzoxazol-3-yl)-4-butylcyclohexane-1-carboxamide typically involves the reaction of 1,2-benzoxazole with 4-butylcyclohexane-1-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1,2-benzoxazol-3-yl)-4-butylcyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(1,2-benzoxazol-3-yl)-4-butylcyclohexane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,2-benzoxazol-3-yl)-4-butylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N-(1,2-benzoxazol-3-yl)-4-fluoro-3-(methylsulfonyl)benzenesulfonamide
- N-(1,2-benzoxazol-3-yl)-4-nitrobenzenesulfonamide
- N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives
Uniqueness
N-(1,2-benzoxazol-3-yl)-4-butylcyclohexane-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoxazole ring with a butylcyclohexane carboxamide moiety makes it different from other benzoxazole derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications .
Properties
Molecular Formula |
C18H24N2O2 |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-(1,2-benzoxazol-3-yl)-4-butylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H24N2O2/c1-2-3-6-13-9-11-14(12-10-13)18(21)19-17-15-7-4-5-8-16(15)22-20-17/h4-5,7-8,13-14H,2-3,6,9-12H2,1H3,(H,19,20,21) |
InChI Key |
CWVLDVVFSMRJOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=NOC3=CC=CC=C32 |
Origin of Product |
United States |
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